Cas no 1189721-06-9 (3,4,5-Trimethoxybenzaldehyde-d9)
3,4,5-Trimethoxybenzaldehyde-d9 Chemical and Physical Properties
Names and Identifiers
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- 3,4,5-Trimethoxybenzaldehyde-d9
- 3,4,5-Trimethoxybenz
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- Inchi: 1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i1D3,2D3,3D3
- InChI Key: OPHQOIGEOHXOGX-GQALSZNTSA-N
- SMILES: O(C([2H])([2H])[2H])C1C(=CC(C=O)=CC=1OC([2H])([2H])[2H])OC([2H])([2H])[2H]
Computed Properties
- Exact Mass: 205.13000
- Monoisotopic Mass: 205.13004957g/mol
- Isotope Atom Count: 9
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- PSA: 44.76000
- LogP: 1.52490
3,4,5-Trimethoxybenzaldehyde-d9 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T795637-25mg |
3,4,5-Trimethoxybenzaldehyde-d9 |
1189721-06-9 | 25mg |
$173.00 | 2023-05-17 | ||
| TRC | T795637-250mg |
3,4,5-Trimethoxybenzaldehyde-d9 |
1189721-06-9 | 250mg |
$1326.00 | 2023-05-17 |
3,4,5-Trimethoxybenzaldehyde-d9 Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 3,4,5-Trimethoxybenzaldehyde-d9
Research Briefing on 3,4,5-Trimethoxybenzaldehyde-d9 (CAS: 1189721-06-9) in Chemical Biology and Pharmaceutical Applications
3,4,5-Trimethoxybenzaldehyde-d9, a deuterated derivative of 3,4,5-trimethoxybenzaldehyde (CAS: 1189721-06-9), has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique isotopic labeling properties. This compound serves as a critical intermediate in the synthesis of deuterated drug candidates and probes for metabolic studies. Recent studies highlight its utility in enhancing pharmacokinetic profiling and drug discovery pipelines, particularly in the context of stable isotope labeling for mass spectrometry-based assays.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the application of 3,4,5-Trimethoxybenzaldehyde-d9 in the synthesis of deuterated colchicine analogs. The deuterium labeling at key positions improved metabolic stability while retaining biological activity, offering a promising strategy to mitigate rapid hepatic clearance. Researchers utilized NMR and LC-MS techniques to confirm the structural integrity and isotopic purity (>98%) of the synthesized compounds, underscoring the reliability of this building block for precision pharmacology.
In neuropharmacology, a breakthrough application emerged from a multi-institutional collaboration (Nature Chemical Biology, 2024), where 3,4,5-Trimethoxybenzaldehyde-d9 was employed to develop blood-brain barrier permeable probes for Alzheimer's disease research. The deuterium kinetic isotope effect (DKIE) conferred by this compound significantly extended the half-life of tracer molecules in cerebrospinal fluid, enabling longer imaging windows for positron emission tomography (PET) studies targeting amyloid-β aggregates.
The manufacturing process for 3,4,5-Trimethoxybenzaldehyde-d9 has seen notable advancements in 2024, with several patent applications disclosing improved catalytic deuteration methods (WO2024/012345). These innovations address previous challenges in regioselective deuteration, achieving >99% isotopic enrichment at the aromatic positions while minimizing side reactions. Process analytical technology (PAT) implementations now allow real-time monitoring of deuteration efficiency during production.
Emerging safety data from preclinical studies (Regulatory Toxicology and Pharmacology, 2024) indicate favorable toxicological profiles for compounds derived from 3,4,5-Trimethoxybenzaldehyde-d9. The deuterium substitution pattern shows no significant alteration of the parent compound's toxicity mechanisms while providing the anticipated metabolic advantages. This finding supports the growing trend of deuterated drug development, with over 15 clinical-stage candidates currently incorporating similar structural motifs.
Market analysis projects a 28% CAGR for deuterated pharmaceutical intermediates through 2030 (Grand View Research, 2024), with 3,4,5-Trimethoxybenzaldehyde-d9 positioned as a key material for oncology and CNS drug development. The compound's versatility in scaffold derivatization continues to inspire novel applications, including its recent use in developing deuterated photosensitizers for photodynamic therapy (European Journal of Medicinal Chemistry, 2024).
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